1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide

Lipophilicity Membrane permeability Drug-likeness

1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide (CAS 1110815-10-5) is a synthetic aryl sulfonyl piperidine derivative featuring a trifluoromethoxy-substituted benzenesulfonyl group at the piperidine nitrogen and a primary carboxamide at the 4-position. The compound has a molecular formula of C13H15F3N2O4S and a molecular weight of 352.33 g/mol.

Molecular Formula C13H15F3N2O4S
Molecular Weight 352.33 g/mol
Cat. No. B12163046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide
Molecular FormulaC13H15F3N2O4S
Molecular Weight352.33 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2OC(F)(F)F
InChIInChI=1S/C13H15F3N2O4S/c14-13(15,16)22-10-3-1-2-4-11(10)23(20,21)18-7-5-9(6-8-18)12(17)19/h1-4,9H,5-8H2,(H2,17,19)
InChIKeyQOTYGVZIZIRHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide – Procurement-Ready Identity and Structural Profile


1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide (CAS 1110815-10-5) is a synthetic aryl sulfonyl piperidine derivative featuring a trifluoromethoxy-substituted benzenesulfonyl group at the piperidine nitrogen and a primary carboxamide at the 4-position . The compound has a molecular formula of C13H15F3N2O4S and a molecular weight of 352.33 g/mol . Its structural signature — a 2‑(trifluoromethoxy)benzenesulfonyl moiety linked to a piperidine‑4‑carboxamide scaffold — is uncommon among commercial screening collections and differentiates it from the more widely available 3‑ or 4‑substituted regioisomers and carboxylic acid analogs [1].

Why a Simple 4‑Carboxamide‑Piperidine Replacement Cannot Replicate 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide


The 2‑(trifluoromethoxy)benzenesulfonyl motif confers a unique combination of electron‑withdrawing character, lipophilicity (clogP 2.31), and hydrogen‑bonding capacity that cannot be reproduced by simple unsubstituted benzenesulfonyl or regioisomeric (3‑ or 4‑OCF3) analogs [1]. Computational data show that the target compound possesses two hydrogen‑bond donors (primary amide) and six acceptors, while the corresponding carboxylic acid analog has one donor and nine acceptors, leading to markedly different topological polar surface area (84.5 vs 92.3 Ų) and potential membrane permeability [2]. These molecular‑level differences mean that in‑class compounds are not interchangeable for applications such as biochemical probe design, SAR expansion, or functional assay development, where even minor alterations in substitution pattern can invert target selectivity [3].

Quantitative Differentiation of 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide Against Closest Structural Analogs


Lipophilicity and Topological Polarity Surface Area: 2‑(Trifluoromethoxy)benzene vs. 3‑(Trifluoromethoxy)benzene Carboxylic Acid

The target compound displays a computed clogP of 2.31 and a topological polar surface area (TPSA) of 84.50 Ų [1]. In contrast, the regioisomeric carboxylic acid analog 1-[3-(trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid (CID 25497532) has a slightly lower XLogP3 of 2.3 but a significantly higher TPSA of 92.3 Ų [2]. The lower TPSA of the target compound (ΔTPSA = -7.8 Ų) indicates better potential for passive membrane permeation, a critical parameter for intracellular target engagement.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen‑Bond Donor/Acceptor Profile: Primary Carboxamide vs. Carboxylic Acid

The target compound possesses 2 hydrogen‑bond donors (primary amide NH2) and 6 hydrogen‑bond acceptors (sulfonyl oxygens, amide carbonyl, trifluoromethoxy oxygens) [1]. The comparator 1-[3-(trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid has only 1 hydrogen‑bond donor (carboxylic acid OH) but 9 hydrogen‑bond acceptors [2]. The additional donor in the target compound enables participation in bidentate hydrogen‑bonding interactions that are not accessible to the monodentate carboxylic acid, potentially altering target binding kinetics and selectivity.

Hydrogen bonding Molecular recognition Solubility

Rotatable Bond Flexibility: Impact on Conformational Entropy and Binding

The target compound contains 7 rotatable bonds, compared to only 4 rotatable bonds in the carboxylic acid analog 1-[3-(trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid [1][2]. The higher rotatable bond count in the target compound arises from the terminal primary amide group and the ortho‑trifluoromethoxy orientation, which imposes fewer steric constraints than the meta‑substituted analog. Increased flexibility may confer a larger conformational sampling space, potentially enabling induced‑fit binding modes that are unavailable to the more rigid comparator.

Molecular flexibility Conformational entropy Ligand efficiency

Intellectual Property Space: Ortho‑Substituted Piperidine‑4‑carboxamides for Metabolic Indications

Patent AU2010294326A1 and related filings disclose piperidine‑4‑carboxamide derivatives bearing 4‑(trifluoromethoxy)phenyl or 2‑substituted benzenesulfonyl groups as hormone‑sensitive lipase (HSL) inhibitors for diabetes and obesity [1]. The target compound’s ortho‑trifluoromethoxybenzenesulfonyl substitution pattern is structurally distinguished from the more commonly claimed 4‑(trifluoromethoxy)phenyl amides and 3‑substituted variants. While direct IC50 data for the target compound against HSL is not publicly available, structurally related piperidine carbamate‑based HSL inhibitors have reported IC50 values of 110–500 nM [2], and the ortho‑trifluoromethoxy orientation may offer differentiated binding modes relative to para‑ or meta‑substituted analogs.

Patent landscape HSL inhibition Metabolic disease

Recommended Research and Procurement Scenarios for 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide


Building an Ortho‑Substituted Aryl Sulfonyl Piperidine Screening Library

The compound is most valuable as an early‑stage screening candidate in a focused library of ortho‑substituted aryl sulfonyl piperidine‑4‑carboxamides, where regioisomeric diversity (ortho vs. meta vs. para trifluoromethoxy) is systematically explored for differential target engagement. Its computed TPSA of 84.5 Ų and 2 HBDs distinguish it from meta‑carboxylic acid analogs, making it suitable for phenotypic screens requiring passive membrane permeability [1].

Hormone‑Sensitive Lipase (HSL) Inhibitor Lead Optimization

Based on its structural relationship to the piperidine carbamate HSL inhibitor class (IC50 range 110–500 nM), the compound can serve as a starting point for SAR expansion targeting HSL for diabetes, obesity, or NAFLD [2]. The ortho‑trifluoromethoxy motif is underrepresented in published HSL patent exemplifications, offering potential for novel composition‑of‑matter claims [3].

Hydrogen‑Bonding Network Probe in Structural Biology

With its dual HBD primary amide and multiple HBA sites, the compound is an appropriate chemical probe for X‑ray crystallography or cryo‑EM studies where bidentate hydrogen‑bonding interactions with backbone amides or side‑chain residues are of interest. Its conformational flexibility (7 rotatable bonds) allows induced‑fit accommodation in target binding pockets [1].

Procurement as a Differentiated Building Block for Parallel Medicinal Chemistry

For CROs and academic medicinal chemistry labs requiring a 1‑sulfonyl‑piperidine‑4‑carboxamide intermediate with a 2‑(trifluoromethoxy)phenyl group, this compound offers an off‑the‑shelf entry point, bypassing multi‑step synthesis of the sulfonyl chloride intermediate [1]. Its molecular weight (352.33 Da) and hydrogen‑bonding profile place it within lead‑like chemical space, avoiding the property inflation common with extended biaryl analogs.

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